molecular formula C20H15F3N4O B2432350 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 338774-92-8

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2432350
CAS No.: 338774-92-8
M. Wt: 384.362
InChI Key: HSJRHZQUTQKENY-UHFFFAOYSA-N
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Description

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.

Properties

IUPAC Name

1-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O/c21-20(22,23)14-5-3-6-15(10-14)25-19(28)27-18-24-11-13-9-8-12-4-1-2-7-16(12)17(13)26-18/h1-7,10-11H,8-9H2,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJRHZQUTQKENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Urea Moiety: The urea moiety is introduced by reacting the quinazoline derivative with an isocyanate or by using a coupling reagent such as carbonyldiimidazole (CDI) in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. The compound demonstrated significant in vitro anti-cancer activity against prostate cancer cell lines, with an IC50 value comparable to standard treatments .

Table 1: Anticancer Activity of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea

Cell LineIC50 Value (μM)Reference
Prostate PC317.7
VEGFR-2 Inhibition0.34

The compound's mechanism of action involves multi-kinase inhibition, which includes targeting various tyrosine kinases. This broad-spectrum activity may enhance its efficacy in treating different cancers while potentially minimizing resistance development .

Anti-inflammatory Properties

The structural characteristics of this compound suggest it may possess anti-inflammatory properties. Compounds with similar quinazoline structures have been reported to exhibit significant anti-inflammatory activities. For instance, derivatives of 5,6-dihydrobenzo[h]quinazoline have shown antiplatelet and analgesic effects comparable to established anti-inflammatory drugs like indomethacin .

Mechanistic Insights and Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound. The presence of the trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes, increasing its bioavailability and efficacy .

Table 2: Structural Features Influencing Activity

Structural FeatureInfluence on Activity
Trifluoromethyl GroupIncreases lipophilicity
Quinazoline BackboneEssential for kinase inhibition
Urea FunctionalityPotential for hydrogen bonding interactions

Mechanism of Action

The mechanism of action of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core structure.

    Urea Derivatives: Compounds containing the urea functional group.

Uniqueness

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both the quinazoline and trifluoromethylphenyl moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

Overview

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea is a compound with significant potential in pharmacology, particularly in targeting various biological pathways. Its structure allows for interactions with multiple molecular targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

  • Molecular Formula : C19H15F3N4O
  • Molecular Weight : 368.35 g/mol
  • IUPAC Name : this compound

The compound primarily acts as a selective inhibitor of receptor tyrosine kinases (RTKs), specifically DDR1 and DDR2. These kinases play crucial roles in cellular processes such as proliferation, differentiation, and survival. The inhibition of these kinases has been linked to therapeutic effects in conditions like pulmonary fibrosis and certain cancers.

Inhibition of DDR Kinases

Recent studies have demonstrated that derivatives of the quinazoline scaffold, including this compound, exhibit potent inhibitory activity against DDR1 and DDR2 kinases. For instance, compound 22 , which shares structural similarities with our compound of interest, showed strong inhibition with an IC50 value below 10 nM against DDR2. This suggests a promising therapeutic index for treating fibrotic diseases .

Selectivity Profile

The selectivity of this compound has been assessed against a diverse panel of kinases. It demonstrated minimal off-target effects, which is critical for reducing potential side effects associated with multi-kinase inhibitors. In particular, the selectivity ratio for DDR2 over other kinases (e.g., KDR, PDGFR) was notably high .

1. Pulmonary Fibrosis Model

In a bleomycin-induced pulmonary fibrosis model, the administration of this compound resulted in significant reductions in fibrotic markers compared to control groups. Histological analyses revealed decreased collagen deposition and improved lung function metrics .

2. Cancer Cell Lines

In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) showed that this compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Data Tables

Biological Activity IC50 (nM) Selectivity Ratio (DDR2/Other Kinases)
DDR1 Inhibition<10High
DDR2 Inhibition<10High
KDR Inhibition>100Low
PDGFR Inhibition>100Low

Q & A

Q. What are the recommended synthetic routes for N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves coupling 5,6-dihydrobenzo[h]quinazolin-2-amine with 3-(trifluoromethyl)phenyl isocyanate. Key steps include:
  • Using coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate urea bond formation .
  • Conducting reactions in inert solvents (e.g., dichloromethane or toluene) under reflux .
  • Optimizing stoichiometry (1:1 molar ratio of amine to isocyanate) and adding bases like triethylamine to neutralize HCl byproducts .
  • Monitoring reaction progress via TLC or HPLC, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of the dihydrobenzo[h]quinazolin core and urea linkage .
  • IR Spectroscopy : Identify urea C=O stretching (~1640–1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
  • HPLC : Assess purity using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What are the key challenges in achieving regioselectivity during the synthesis of the dihydrobenzo[h]quinazolin core?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
  • Substituent positioning on the benzo[h]quinazolin scaffold can be controlled via precursor design (e.g., brominated intermediates for cross-coupling) .
  • X-ray crystallography of related analogs (e.g., 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine) reveals preferred conformations that guide synthetic strategies .

Advanced Research Questions

Q. How can computational chemistry approaches predict the bioactivity of this compound against specific therapeutic targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., phosphodiesterase-5 (PDE5) or acetylcholinesterase). Docking studies for analogs (e.g., avanafil derivatives) highlight the role of the trifluoromethyl group in hydrophobic pocket binding .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., urea NH∙∙∙O=C interactions) .

Q. What strategies resolve contradictions in in vitro vs. in vivo efficacy data for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., Caco-2 permeability assays) and metabolic stability (hepatic microsomes) to address poor in vivo absorption .
  • Metabolite Identification : Use LC-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) that may reduce activity .
  • Dose Escalation Studies : Adjust dosing regimens in rodent models to match in vitro IC50 values .

Q. What are the design considerations for modifying the trifluoromethylphenyl moiety to enhance binding affinity in SAR studies?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Replace trifluoromethyl with pentafluorosulfanyl (-SF5) to enhance π-stacking with aromatic residues .
  • Steric Bulk : Introduce ortho-substituents (e.g., Cl or OMe) to restrict rotational freedom and improve target engagement .
  • Isosteric Replacement : Substitute trifluoromethyl with cyano (-CN) to maintain hydrophobicity while reducing metabolic liability .

Q. How does the crystal structure of related dihydrobenzo[h]quinazolin derivatives inform conformational analysis?

  • Methodological Answer :
  • X-ray data (e.g., C18H15BrN4O) reveal planar benzo[h]quinazolin cores with urea groups adopting antiperiplanar configurations. This conformation maximizes hydrogen bonding with targets like kinase ATP pockets .
  • Substituents at position 9 (e.g., 2-chloroethoxy) induce torsional strain, which can be mitigated via ring saturation (e.g., tetrahydro derivatives) .

Q. What methodologies assess the compound's metabolic stability and toxicity in preclinical models?

  • Methodological Answer :
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG Binding Assays : Use patch-clamp electrophysiology to assess cardiac toxicity risks .

Q. How can researchers differentiate competitive vs. non-competitive inhibition mechanisms for enzymatic targets?

  • Methodological Answer :
  • Lineweaver-Burk Plots : Competitive inhibition shows intersecting lines at the y-axis, while non-competitive lines intersect at the x-axis .
  • IC50 Shift Assays : Vary substrate concentrations; competitive inhibitors exhibit increased IC50 with higher substrate levels .

Q. What advanced purification techniques isolate enantiomerically pure forms of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers .
  • Crystallization-Induced Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to enrich desired enantiomers .

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